molecular formula C10H18Cl2N4O B2593243 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride CAS No. 1707367-87-0

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B2593243
CAS No.: 1707367-87-0
M. Wt: 281.18
InChI Key: CNWHSVBGHGIYKS-UHFFFAOYSA-N
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Description

4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with the molecular formula C10H16N4O·2HCl . It is a building block used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The InChI code for 4-Methoxy-N-(piperidin-4-yl)pyrimidin-2-amine is 1S/C10H16N4O/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14) . This indicates the presence of a methoxy group (OCH3) attached to a pyrimidine ring, which is further connected to a piperidinyl group. The exact molecular structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.18 . The compound’s other physical and chemical properties such as melting point, boiling point, and solubility would require further analysis.

Scientific Research Applications

Antifungal Properties

Research conducted by Jafar et al. (2017) explored the antifungal effects of some 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound. These derivatives were synthesized and evaluated for their biological activity against fungi such as Aspergillus terreus and Aspergillus niger. The study concluded that synthesized dimethylpyrimidin-derivatives exhibit significant antifungal properties, with potential applications as antifungal agents (Jafar et al., 2017).

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) investigated the chemical reactivity and biological evaluation of novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This study highlights the versatility of pyrimidin-2-amine derivatives in synthesizing a diverse array of biologically active compounds through reactions with primary and heterocyclic amines. The synthesized compounds were evaluated for their potential biological activities, showcasing the broad applicability of these derivatives in medicinal chemistry (Farouk et al., 2021).

Analgesic and Anti-Inflammatory Activity

Abu‐Hashem et al. (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, evaluating them for their analgesic and anti-inflammatory activities. Some of these compounds, especially those involving modifications at the pyrimidin-4-one core, showed promising activities, indicating potential therapeutic applications for conditions requiring analgesic and anti-inflammatory treatments (Abu‐Hashem et al., 2011).

Synthesis of Key Intermediates for Kinase Inhibitors

Zhang et al. (2009) described a practical synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride, a key intermediate in the preparation of potent deoxycytidine kinase inhibitors. This synthesis process highlights the significance of pyrimidin-2-amine derivatives in developing new kinase inhibitors with potential applications in cancer therapy (Zhang et al., 2009).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

4-methoxy-N-piperidin-4-ylpyrimidin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O.2ClH/c1-15-9-4-7-12-10(14-9)13-8-2-5-11-6-3-8;;/h4,7-8,11H,2-3,5-6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNWHSVBGHGIYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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